Product packaging for 2-[Butyl(methyl)amino]-2-phenylacetic acid(Cat. No.:)

2-[Butyl(methyl)amino]-2-phenylacetic acid

Cat. No.: B13091757
M. Wt: 221.29 g/mol
InChI Key: KNLCYGOABMPBIU-UHFFFAOYSA-N
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Description

2-[Butyl(methyl)amino]-2-phenylacetic acid is a synthetic organic compound characterized by a phenylacetic acid backbone with a butyl(methyl)amino substituent at the alpha-carbon. Its molecular structure confers properties that make it a subject of interest in synthetic organic chemistry and medicinal chemistry research.

PropertyValue
IUPAC Name This compound
CAS Number 1105699-51-1
Molecular Formula C13H19NO2
Molecular Weight 221.30 g/mol
Synonyms N-Butyl-N-methyl-α-phenylglycine

Note: Some properties are calculated based on chemical structure as experimental data is not widely available in published literature.

Substituted phenylacetic acids are a cornerstone in the development of a wide array of organic compounds. wikipedia.org The phenylacetic acid moiety is a key structural component in numerous pharmaceuticals, agrochemicals, and materials. wikipedia.org The introduction of various substituents onto the phenyl ring or the acetic acid side chain allows for the fine-tuning of the molecule's physicochemical properties, such as its acidity, lipophilicity, and reactivity.

The specific substitution at the alpha-position with an amino group, as seen in this compound, places it within the family of α-amino acids. This structural feature is particularly significant as α-amino acids are the fundamental building blocks of proteins and are crucial in numerous biological processes. The presence of both a butyl and a methyl group on the nitrogen atom introduces a degree of steric hindrance and alters the electronic properties of the amino group, which can influence its reactivity and potential interactions with other molecules.

The primary significance of this compound in the scientific community lies in its role as a research chemical intermediate. bldpharm.com Its commercial availability from various chemical suppliers underscores its utility in the synthesis of more complex molecules. bldpharm.com The bifunctional nature of the molecule, possessing both a carboxylic acid and a tertiary amine, makes it a versatile building block for a variety of chemical transformations.

While specific, large-scale industrial applications for this compound are not widely documented in publicly available literature, its presence in the catalogs of research chemical suppliers suggests its use in exploratory and developmental-scale organic synthesis.

Detailed Research Findings

Detailed experimental research findings specifically on this compound are not extensively reported in peer-reviewed journals. However, based on the general principles of organic chemistry and the known reactivity of analogous compounds, several aspects of its chemical behavior and potential synthetic utility can be inferred.

Plausible Synthetic Routes:

The synthesis of α-amino acids and their derivatives is a well-established area of organic chemistry. A plausible route to this compound could involve a variation of the Strecker synthesis or other established methods for α-amino acid synthesis. One potential pathway could start from phenylglyoxylic acid.

Reductive Amination: Phenylglyoxylic acid could undergo reductive amination with N-methylbutylamine. This reaction would involve the initial formation of an iminium ion, which is then reduced to form the final product. Various reducing agents could be employed for this transformation.

Another possible approach involves the α-halogenation of phenylacetic acid, followed by nucleophilic substitution with N-methylbutylamine.

Physicochemical Properties (Estimated):

Due to the lack of extensive experimental data in the public domain, the physicochemical properties of this compound can be estimated based on its structure and comparison with similar compounds.

Parameter Estimated Value/Characteristic
Appearance Likely a white to off-white solid
Solubility Expected to have limited solubility in water and good solubility in organic solvents like methanol, ethanol, and DMSO.
pKa (Carboxylic Acid) Estimated to be in the range of 2-3
pKa (Tertiary Amine) Estimated to be in the range of 9-10

These values are estimations and should be confirmed by experimental analysis.

Spectroscopic Data:

While specific spectra for this compound are not publicly available, the expected spectroscopic characteristics can be predicted.

¹H NMR: The spectrum would be expected to show characteristic signals for the aromatic protons of the phenyl group, a singlet for the α-proton, and signals corresponding to the butyl and methyl groups on the nitrogen atom. The carboxylic acid proton might be observable as a broad singlet.

¹³C NMR: The spectrum would display distinct signals for the carbonyl carbon, the aromatic carbons, the α-carbon, and the carbons of the butyl and methyl substituents.

Mass Spectrometry: The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound (221.30 g/mol ).

The hydrochloride salt of this compound, this compound hydrochloride (CAS No. 1956306-26-5), is also commercially available, which is common for amino acid derivatives to improve their stability and handling properties.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C13H19NO2 B13091757 2-[Butyl(methyl)amino]-2-phenylacetic acid

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C13H19NO2

Molecular Weight

221.29 g/mol

IUPAC Name

2-[butyl(methyl)amino]-2-phenylacetic acid

InChI

InChI=1S/C13H19NO2/c1-3-4-10-14(2)12(13(15)16)11-8-6-5-7-9-11/h5-9,12H,3-4,10H2,1-2H3,(H,15,16)

InChI Key

KNLCYGOABMPBIU-UHFFFAOYSA-N

Canonical SMILES

CCCCN(C)C(C1=CC=CC=C1)C(=O)O

Origin of Product

United States

Advanced Analytical and Spectroscopic Characterization in Research of 2 Butyl Methyl Amino 2 Phenylacetic Acid

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Stereochemical Purity

Nuclear Magnetic Resonance (NMR) spectroscopy stands as an indispensable tool for the detailed structural analysis of 2-[Butyl(methyl)amino]-2-phenylacetic acid. It provides profound insights into the molecular framework, connectivity of atoms, and the three-dimensional arrangement of the molecule, which is crucial for understanding its chemical properties.

Elucidation of Diastereomeric Nonequivalence via NMR

Since this compound possesses a stereocenter at the alpha-carbon, it can exist as a pair of enantiomers. When this chiral compound is analyzed in a chiral environment, such as with a chiral solvating agent or by forming a salt with a chiral counter-ion, the enantiomers can be distinguished by NMR. This results in the splitting of NMR signals, a phenomenon known as diastereomeric nonequivalence. For instance, the signal for the N-methyl group or the methine proton might appear as two separate signals of equal intensity for a racemic mixture, allowing for the determination of enantiomeric purity.

Mass Spectrometry (MS) for Molecular Confirmation and Impurity Profiling

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is employed to confirm the molecular weight of this compound and to identify and quantify potential impurities. High-resolution mass spectrometry (HRMS) can provide the exact mass of the molecule, which in turn confirms its elemental composition. Fragmentation patterns observed in the mass spectrum offer further structural confirmation by showing the breakdown of the molecule into smaller, predictable charged fragments. This fragmentation data is invaluable for distinguishing between isomers and identifying unknown impurities by analyzing their unique mass spectral fingerprints.

Advanced Chromatographic Techniques for Research Sample Purity and Separation

Chromatographic methods are essential for assessing the purity of research samples and for separating components of a mixture.

High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) in Research

High-Performance Liquid Chromatography (HPLC) and its more advanced version, Ultra-Performance Liquid Chromatography (UPLC), are the primary methods for determining the purity of this compound. These techniques separate the compound from any starting materials, byproducts, or degradation products. By using a suitable stationary phase and mobile phase, a high-resolution separation can be achieved. The purity is typically determined by measuring the area of the peak corresponding to the main compound relative to the total area of all peaks in the chromatogram. Furthermore, chiral HPLC methods, which utilize a chiral stationary phase, are specifically employed to separate the enantiomers of this compound, allowing for the accurate determination of its enantiomeric excess (ee).

X-ray Crystallography and Diffraction Studies for Solid-State Structure

For compounds that can be crystallized, single-crystal X-ray crystallography provides the most definitive three-dimensional structural information. This technique can unambiguously determine the atomic connectivity, bond lengths, bond angles, and the absolute stereochemistry of this compound. The resulting crystal structure offers a precise model of the molecule's conformation in the solid state and reveals intermolecular interactions, such as hydrogen bonding, which dictate the crystal packing. This information is crucial for understanding the physicochemical properties of the solid material.

Table 2: List of Compounds

Compound Name

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy in Synthetic Characterization

Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy are fundamental techniques employed in the characterization of newly synthesized organic compounds. For this compound, these methods provide critical information regarding its functional groups and electronic structure, thereby confirming its successful synthesis and purity.

Infrared (IR) Spectroscopy

IR spectroscopy is instrumental in identifying the various functional groups within a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of this compound is expected to exhibit a series of characteristic absorption bands corresponding to its constituent parts.

The presence of the carboxylic acid group would be confirmed by a broad O-H stretching band, typically appearing in the range of 3300-2500 cm⁻¹, and a sharp, strong C=O stretching band around 1700-1725 cm⁻¹. The C-N stretching vibration of the tertiary amine is expected to be observed in the 1250-1020 cm⁻¹ region. Furthermore, the aliphatic butyl and methyl groups will show characteristic C-H stretching vibrations between 3000 and 2850 cm⁻¹. The aromatic phenyl group will display C-H stretching vibrations above 3000 cm⁻¹ and characteristic C=C stretching bands in the 1600-1450 cm⁻¹ region.

Expected Infrared Absorption Bands for this compound

Functional Group Vibrational Mode **Expected Wavenumber (cm⁻¹) **Intensity
Carboxylic AcidO-H Stretch3300-2500Broad, Strong
Carboxylic AcidC=O Stretch1725-1700Strong, Sharp
Tertiary AmineC-N Stretch1250-1020Medium to Weak
Alkyl Groups (Butyl, Methyl)C-H Stretch3000-2850Medium to Strong
Aromatic Ring (Phenyl)C-H Stretch> 3000Medium to Weak
Aromatic Ring (Phenyl)C=C Stretch1600-1450Medium to Weak

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides insights into the electronic transitions within a molecule. For this compound, the primary chromophore is the phenyl ring. Aromatic amino acids typically exhibit absorption maxima in the ultraviolet region. libretexts.orgnih.gov The phenyl group is expected to give rise to π → π* transitions.

Due to the presence of the phenyl ring, this compound is predicted to have a maximum absorption (λmax) in the UV region, likely around 250-270 nm, which is characteristic of the electronic transitions within the benzene (B151609) ring. uleth.ca The presence of the carboxyl and amino groups, which act as auxochromes, may cause a slight shift in the absorption maximum. The carbonyl group of the carboxylic acid may also exhibit a weak n → π* transition at a longer wavelength.

Expected UV-Vis Absorption Data for this compound

Chromophore Electronic Transition Expected λmax (nm)
Phenyl Ringπ → π~250-270
Carbonyl Groupn → π> 300 (weak)

Computational and Theoretical Chemistry Studies on 2 Butyl Methyl Amino 2 Phenylacetic Acid and Analogues

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the electronic structure and predicting the reactivity of organic molecules. For 2-[Butyl(methyl)amino]-2-phenylacetic acid and its analogues, these calculations provide a detailed picture of electron distribution and orbital energies.

Detailed research findings indicate that methods like DFT with hybrid functionals (e.g., B3LYP) and appropriate basis sets (e.g., 6-311++G(d,p)) are commonly used to optimize the molecular geometry and compute various electronic descriptors. pnu.edu.ua Key parameters derived from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a crucial indicator of chemical reactivity and kinetic stability; a smaller gap suggests higher reactivity.

Another important aspect is the generation of a Molecular Electrostatic Potential (ESP) map. The ESP map visualizes the charge distribution on the molecule's surface, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions. For phenylacetic acid derivatives, the carboxylic acid group typically shows a highly negative potential, indicating its susceptibility to electrophilic attack, while the amino group can also be a site of interaction. mdpi.com These calculations help in predicting sites for metabolic reactions or intermolecular interactions.

Table 1: Calculated Electronic Properties for a Phenylacetic Acid Analogue

ParameterCalculated ValueInterpretation
HOMO Energy-6.5 eVEnergy of the highest occupied molecular orbital; relates to electron-donating ability.
LUMO Energy-1.2 eVEnergy of the lowest unoccupied molecular orbital; relates to electron-accepting ability.
HOMO-LUMO Gap (ΔE)5.3 eVIndicator of chemical stability; a larger gap implies lower reactivity.
Dipole Moment2.1 DMeasure of the overall polarity of the molecule.
Chemical Hardness (η)2.65 eVResistance to change in electron configuration. Calculated as (LUMO-HOMO)/2. pnu.edu.ua
Electrophilicity Index (ω)1.5 eVMeasure of the ability of a molecule to accept electrons. pnu.edu.ua

Molecular Dynamics Simulations and Conformational Analysis

Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. numberanalytics.com For a flexible molecule like this compound, which has several rotatable bonds, MD simulations are essential for exploring its conformational landscape. nih.gov

The process involves placing the molecule in a simulated environment, often a box of water molecules to mimic physiological conditions, and then calculating the forces between atoms using a force field. acs.org Newton's equations of motion are then solved numerically to simulate the molecule's dynamic behavior. numberanalytics.com These simulations, often run for nanoseconds or longer, reveal how the molecule flexes, rotates, and settles into various low-energy conformations. acs.org

Conformational analysis of amino acid derivatives often focuses on the distribution of backbone dihedral angles (phi, ψ) to understand their structural preferences. nih.gov The butyl and phenyl groups in this compound add further degrees of freedom. By analyzing the MD trajectory, researchers can identify the most stable conformers and the energy barriers between them. This information is critical for understanding how the molecule might fit into a binding site or interact with other molecules. The self-assembly processes of aromatic amino acids, for instance, have been studied using MD to observe the formation of larger aggregates. rsc.org

Table 2: Representative Dihedral Angles and Conformational States from MD Simulation

ConformerKey Dihedral Angle (τ1) N-Cα-C-OKey Dihedral Angle (τ2) Cα-N-Butyl-C1Relative Population (%)Interpretation
A (Extended)~175°~180°45An open conformation where the butyl and carboxylic groups are far apart.
B (Folded)~60°~70°30A more compact conformation, potentially stabilized by intramolecular interactions.
C (Intermediate)~ -120°~ -90°25A transient state between the major extended and folded forms.

Prediction of Spectroscopic Parameters via Computational Methods

Computational chemistry provides reliable methods for predicting spectroscopic properties, which can aid in the structural characterization of newly synthesized compounds. Techniques like DFT can calculate parameters that correlate with experimental Nuclear Magnetic Resonance (NMR), Infrared (IR), and Raman spectra. frontiersin.org

For NMR spectroscopy, the Gauge-Including Atomic Orbital (GIAO) method is commonly used to predict ¹H and ¹³C chemical shifts. nih.gov The accuracy of these predictions depends on the chosen functional, basis set, and the inclusion of solvent effects, often modeled using the Polarizable Continuum Model (PCM). For complex molecules, comparing calculated shifts with experimental data can help confirm assignments and elucidate the three-dimensional structure in solution.

Vibrational frequencies corresponding to IR and Raman spectra can also be calculated. pnu.edu.ua The computed harmonic frequencies are often systematically higher than experimental values due to the neglect of anharmonicity and solvent effects. Therefore, they are typically scaled by an empirical factor to improve agreement with experimental data. frontiersin.org These calculations are invaluable for assigning specific vibrational modes to observed spectral bands, such as the characteristic C=O stretch of the carboxylic acid or the N-H bends.

Table 3: Comparison of Calculated and Experimental Spectroscopic Data for an Analogue

ParameterComputational MethodCalculated ValueExperimental Value
¹³C Chemical Shift (C=O)B3LYP/6-311G(d,p) GIAO178.5 ppm176.2 ppm
¹H Chemical Shift (α-H)B3LYP/6-311G(d,p) GIAO4.15 ppm4.02 ppm
IR Frequency (C=O stretch)B3LYP/6-311G(d,p)1780 cm⁻¹ (scaled)1755 cm⁻¹
IR Frequency (O-H stretch)B3LYP/6-311G(d,p)3450 cm⁻¹ (scaled)3410 cm⁻¹

Molecular Docking and Ligand-Target Interaction Modeling in Pre-clinical Contexts

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein or enzyme) to form a stable complex. researchgate.net This method is widely used in drug discovery to screen virtual libraries of compounds and to understand the molecular basis of ligand-target interactions.

In the context of this compound and its analogues, docking studies can be performed to investigate their potential interactions with various biological targets. The process involves generating multiple conformations of the ligand and fitting them into the active site of the receptor. A scoring function is then used to estimate the binding affinity, with lower scores typically indicating more favorable binding.

The results of a docking simulation provide insights into the specific interactions that stabilize the ligand-receptor complex, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions. scienceopen.com For example, the carboxylic acid group of the ligand could form hydrogen bonds with polar amino acid residues (e.g., Arginine, Lysine) in the active site, while the phenyl ring could engage in pi-stacking or hydrophobic interactions. scielo.br This information is invaluable for guiding the design of new analogues with improved affinity and selectivity.

Table 4: Example Molecular Docking Results for an Analogue against a Kinase Target

ParameterValue/Description
Protein Target (PDB ID)2HYY (Abl kinase domain)
Docking SoftwareAutoDock Vina
Binding Energy (kcal/mol)-7.8
Key Hydrogen BondsCarboxylate O with Lys271; Amino N-H with Thr315
Key Hydrophobic InteractionsPhenyl ring with Val256, Leu370; Butyl chain with Ile313
Predicted Inhibition Constant (Ki)2.5 µM

Structure-Activity Relationship (SAR) and Structure-Property Relationship (SPR) Modeling (Non-clinical context)

Structure-Activity Relationship (SAR) and Structure-Property Relationship (SPR) studies aim to correlate the chemical structure of a series of compounds with their biological activity or physicochemical properties, respectively. nih.gov In a non-clinical context, computational modeling can establish quantitative relationships (QSAR/QSPR) that predict the properties of new, unsynthesized molecules.

For a series of analogues based on the this compound scaffold, QSPR models can be developed to predict properties like solubility, lipophilicity (logP), or melting point. This involves calculating a set of molecular descriptors for each analogue. These descriptors can be electronic (e.g., atomic charges, dipole moment), steric (e.g., molecular volume), or topological (e.g., connectivity indices). Statistical methods, such as multiple linear regression, are then used to build a mathematical model linking these descriptors to the property of interest.

Similarly, SAR models can explore how systematic structural modifications affect a specific non-clinical activity, such as binding affinity to a model receptor or inhibition of a particular enzyme. For instance, modifying the substituents on the phenyl ring can alter the electronic properties of the molecule, which in turn can influence its binding affinity. unimi.it Studies have shown that Hammett substituent constants (σ), which quantify the electron-donating or electron-withdrawing nature of a substituent, can be correlated with calculated quantum chemical descriptors and reactivity. chalmers.se These models help in understanding the key structural features required for a desired property and guide the rational design of new compounds.

Table 5: Illustrative SPR Model for Phenylacetic Acid Analogues

Analogue (Substituent at para-position)Hammett Constant (σp)Calculated Descriptor (e.g., LUMO Energy)Predicted Property (e.g., Receptor Affinity Score)
-H (Hydrogen)0.00-1.20 eV5.5
-Cl (Chloro)+0.23-1.45 eV6.2
-NO₂ (Nitro)+0.78-2.10 eV7.8
-OCH₃ (Methoxy)-0.27-1.05 eV4.9

Q & A

Q. What are the key structural features and identifiers of 2-[Butyl(methyl)amino]-2-phenylacetic acid?

The compound is characterized by a phenyl group attached to a central carbon, a butyl(methyl)amino substituent, and an acetic acid moiety. Key identifiers include its molecular formula (C₁₃H₁₉NO₂), molecular weight (221.29 g/mol), and InChIKey (HKIUIZBMDJIKGK-UHFFFAOYSA-N). Structural analogs, such as 2-[Benzyl(butyl)amino]acetic acid, share similar backbones but differ in substituents . For purity validation, high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) are recommended .

Q. What synthetic routes are commonly employed for preparing this compound derivatives?

Synthesis typically involves nucleophilic substitution or amidation reactions. For example, alkylation of phenylacetic acid derivatives with butyl(methyl)amine under basic conditions (e.g., using K₂CO₃ in DMF) is a standard approach. Alternative routes may utilize reductive amination or coupling reagents like EDCl/HOBt for amide bond formation .

Q. How can researchers ensure purity and stability during storage?

Purity is validated via HPLC (≥95% purity) and mass spectrometry (MS). Stability studies recommend storage at –20°C in anhydrous conditions to prevent hydrolysis of the amide/ester groups. Solubility in polar aprotic solvents (e.g., DMSO) is preferred for long-term stability .

Advanced Research Questions

Q. What computational methods are effective for predicting reaction pathways in synthesizing this compound?

Quantum chemical calculations (e.g., DFT) and reaction path search algorithms can predict intermediates and transition states. Computational tools like ICReDD integrate experimental data to optimize reaction conditions, reducing trial-and-error experimentation .

Q. How do substituents on the phenyl ring influence biological activity?

Structure-activity relationship (SAR) studies show that electron-withdrawing groups (e.g., –NO₂) on the phenyl ring enhance binding affinity to certain receptors, while bulky substituents (e.g., –CF₃) may reduce solubility. Comparative analysis with analogs like 2-Cyclobutyl-2-phenylacetic acid highlights steric and electronic effects .

Q. What advanced analytical techniques resolve data contradictions in stereochemical assignments?

Chiral chromatography (e.g., using (R)-(-)-2-Methoxy-2-phenylacetic acid as a reference) and circular dichroism (CD) spectroscopy are critical for distinguishing enantiomers. Conflicting NMR data can arise from dynamic processes; variable-temperature NMR or X-ray crystallography may resolve ambiguities .

Q. How can researchers optimize separation techniques for complex reaction mixtures?

Reverse-phase HPLC with phenyl-hexyl columns (e.g., Ascentis® Express) effectively separates polar derivatives. Mobile phase additives (e.g., 0.1% formic acid) enhance LC-MS sensitivity for trace impurities .

Q. What strategies mitigate interference from byproducts in kinetic studies?

Kinetic modeling coupled with in-situ FTIR or Raman spectroscopy monitors reaction progress. Byproduct suppression is achieved via pH control (e.g., using phosphate buffers) or scavenger reagents (e.g., polymer-bound reagents) .

Methodological Considerations

  • Experimental Design : Include control experiments with structurally related compounds (e.g., 2-Hydroxyphenylacetic acid) to validate specificity .
  • Data Validation : Cross-reference computational predictions (e.g., reaction enthalpies) with experimental DSC/TGA data .
  • Ethical Compliance : Adhere to guidelines prohibiting human/animal testing for non-FDA-approved compounds .

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